3-Fluoro-5-methoxypyridin-4-amine is an organic compound characterized by a pyridine ring substituted with a fluorine atom at the 3-position, a methoxy group at the 5-position, and an amino group at the 4-position. Its molecular formula is , and it is recognized for its potential applications in medicinal chemistry, particularly as a pharmacophore in drug development.
This compound belongs to the class of pyridine derivatives, which are widely studied for their biological activities. Pyridines are aromatic heterocycles containing nitrogen, making them versatile in various chemical reactions. The specific substitution pattern of 3-fluoro-5-methoxypyridin-4-amine enhances its reactivity and biological profile, allowing it to serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of 3-fluoro-5-methoxypyridin-4-amine can be achieved through several methods, primarily focusing on nucleophilic substitution reactions. A common approach involves:
In an industrial context, continuous flow processes may be employed to enhance yield and purity, utilizing automated reactors for better control over reaction parameters such as temperature and pressure.
The molecular structure of 3-fluoro-5-methoxypyridin-4-amine can be represented as follows:
Key structural features include:
3-Fluoro-5-methoxypyridin-4-amine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-fluoro-5-methoxypyridin-4-amine primarily involves its interaction with biological targets such as enzymes and receptors. The presence of both the fluorine atom and amino group allows for modulation of biological pathways. In particular, this compound has been explored for its potential as a potassium channel blocker, similar to other pyridine derivatives used in treating conditions like multiple sclerosis. It may inhibit specific ion channels, thereby affecting neuronal excitability and neurotransmission .
The compound exhibits high gastrointestinal absorption due to its favorable lipophilicity (as indicated by logP values) which enhances its bioavailability in medicinal applications .
3-Fluoro-5-methoxypyridin-4-amine has several scientific uses:
Pyridine derivatives, particularly 4-aminopyridine, selectively inhibit voltage-gated potassium channels (Kv1 family), reducing potassium efflux in demyelinated axons. This restores action potential propagation by compensating for myelin loss-induced current leakage. 4-Aminopyridine’s efficacy in multiple sclerosis arises from blocking exposed Kv1.1/1.2 channels in demyelinated nodes, thereby prolonging depolarization and enhancing conduction velocity [5] [7].
Structural variations at the 3-position of the pyridine ring significantly alter pharmacodynamics:
Table 1: Pharmacological Properties of Select 4-Aminopyridine Derivatives
Compound | pKa | logD7.4 | *IC50 (μM) | Artificial Membrane Permeability (nm/s) |
---|---|---|---|---|
4-Aminopyridine | 9.58 | -1.478 | 293.0 | <5 |
3-Fluoro-4-aminopyridine | 7.37 | 0.414 | 244.0 | 31.1 ± 2.9 |
3-Methyl-4-aminopyridine | 9.18 | -1.232 | 40.0 | <5 |
3-Fluoro-5-methylpyridin-4-amine | 7.46 | 0.664 | 251.0 | 88.1 ± 18.3 |
3-Methoxy-4-aminopyridine | 9.82 | -0.760 | 807.0 | <5 |
*Half-maximal inhibitory concentration against Shaker K+ channels at pH 7.4 and +40 mV [5] [7] [9].
Fluorinated aminopyridines enable positron emission tomography imaging of demyelinated lesions by combining Kv channel affinity with positron-emitting isotopes (e.g., 18F). [18F]3-Fluoro-4-aminopyridine demonstrates high lesion-to-background contrast in multiple sclerosis models due to selective binding to overexpressed Kv1 channels in demyelinated axons. However, rapid in vivo oxidation by cytochrome P450 2E1 reduces its parent fraction to <50% within 30 minutes post-injection in humans, limiting quantitative accuracy [2] [5] [9].
3-Fluoro-5-methoxypyridin-4-amine addresses metabolic instability through:
Table 2: Metabolic Stability of Fluorinated Aminopyridines
Parameter | [18F]3-Fluoro-4-aminopyridine | 3-Fluoro-5-methoxypyridin-4-amine (predicted) |
---|---|---|
CYP2E1 IC50 (μM) | 15.4 ± 5.1 | 36.2 ± 2.5 |
Plasma Parent Fraction (30 min post-injection) | <50% | >80% (in silico projection) |
Primary Metabolic Pathway | C5-hydroxylation | O-demethylation (slower) |
Data derived from in vitro microsomal studies [5] [9].
The 5-position modification in 3-fluoro-5-methoxypyridin-4-amine represents a strategic shift from methyl to methoxy groups to harmonize drug-like properties:
Lipophilicity modulation: 3-Fluoro-5-methoxypyridin-4-amine’s logD is projected at ~0.75–0.85, intermediate between 3-fluoro-4-aminopyridine (0.41) and 3-trifluoromethyl-4-aminopyridine (0.91). This balances blood-brain barrier permeability and solubility [7] [9].
Methyl limitations:
Electrophysiological data confirm methoxy’s steric compatibility with Kv channels: 3-methoxy-4-aminopyridine retains blocking activity (IC50=807 μM), albeit weaker than 3-fluoro-4-aminopyridine, validating tolerance for sterically conservative 3-position substituents [7]. This supports 3-fluoro-5-methoxypyridin-4-amine’s potential as a PET tracer backbone, combining metabolic resilience with target engagement.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: